Enhanced Acidity: pKa Reduction vs. Unsubstituted Catechol
The presence of four fluorine atoms on the aromatic ring significantly increases the acidity of the catechol hydroxyl groups compared to the unsubstituted parent compound. The predicted acid dissociation constant (pKa) for 3,4,5,6-tetrafluorobenzene-1,2-diol is substantially lower than that of catechol, indicating a higher degree of proton dissociation under identical conditions [1].
| Evidence Dimension | Acidity (pKa of first hydroxyl group) |
|---|---|
| Target Compound Data | 6.29 ± 0.33 (Predicted) |
| Comparator Or Baseline | Catechol: 9.45 (Experimental) |
| Quantified Difference | ΔpKa ≈ -3.16 |
| Conditions | pKa values for target compound are predicted; catechol value is experimental from standard literature [1]. |
Why This Matters
This quantifiable increase in acidity is critical for applications requiring a strong chelating ligand or a more reactive nucleophile, directly impacting metal complexation efficiency and reactivity in synthetic pathways.
- [1] Wikipedia. (2025). Catechol. Retrieved from https://en.wikipedia.org/wiki/Catechol View Source
